N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that combines the structural features of adamantane and chromene Adamantane is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives Chromene, on the other hand, is a bicyclic compound with a benzopyran structure, often found in natural products with various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Adamantane Moiety: The adamantane group can be introduced via a nucleophilic substitution reaction. For instance, 1-bromoadamantane can react with a suitable amine to form the adamantylated amine.
Amide Bond Formation: The final step involves coupling the adamantylated amine with the chromene derivative to form the desired amide. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the chromene ring can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The adamantane moiety can undergo nucleophilic substitution reactions, where the adamantyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the chromene core may interact with enzymes or receptors, modulating their activity. Molecular docking studies and biochemical assays are often employed to elucidate the precise pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug related to amantadine.
Tromantadine: An antiviral agent with an adamantane core.
Uniqueness
N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of the adamantane and chromene moieties, which imparts distinct physical, chemical, and biological properties. This dual structural feature is not commonly found in other compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(1-adamantyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-25-17-4-2-3-15-8-16(20(24)26-18(15)17)19(23)22-21-9-12-5-13(10-21)7-14(6-12)11-21/h2-4,8,12-14H,5-7,9-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTRAARRRKWXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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